molecular formula C12H9IN2O B2847387 N-(5-iodopyridin-2-yl)benzamide CAS No. 166266-23-5

N-(5-iodopyridin-2-yl)benzamide

Cat. No.: B2847387
CAS No.: 166266-23-5
M. Wt: 324.121
InChI Key: SBXSJMHVAGYSIH-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)benzamide is an organic compound that features a benzamide group attached to a pyridine ring substituted with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-iodopyridin-2-yl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with benzoyl chloride to form N-(pyridin-2-yl)benzamide, followed by iodination at the 5-position using iodine and a suitable oxidizing agent . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridinyl benzamides.

    Oxidation Products: Compounds with altered oxidation states of the iodine atom.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

N-(5-iodopyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-iodopyridin-2-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where iodine’s reactivity is advantageous, such as in coupling reactions or as a leaving group in substitution reactions .

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSJMHVAGYSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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